![molecular formula C6H3BrClN3 B1448190 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1403767-33-8](/img/structure/B1448190.png)
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
描述
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C6H3BrClN3. It is a fused bicyclic structure that contains both pyrrole and triazine rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. One common approach involves the cyclization of appropriate pyrrole derivatives with triazine precursors. For instance, the reaction of 4-chloro-3-nitropyrrole with bromine in the presence of a base can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Nucleophilic Substitution Reactions
The bromine atom at C-5 undergoes nucleophilic substitution more readily than the chlorine at C-4 due to bromine’s superior leaving-group ability. Common reactions include:
Mechanism :
The reaction proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) pathway, where electron-withdrawing triazine ring activates the C-Br bond for attack by nucleophiles. A base (e.g., K₂CO₃) deprotonates the nucleophile, enhancing its reactivity .
Cross-Coupling Reactions
The bromine site participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:
Key Insight :
The chlorine atom remains inert under these conditions, allowing selective functionalization at C-5 . For Suzuki coupling, optimal results are achieved with microwave irradiation (120°C, 1 hr) .
Chlorine-Specific Reactivity
The C-4 chlorine exhibits reactivity under harsh conditions or with strong nucleophiles:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
NaN₃ | DMF, 120°C, 24 hrs | 4-Azido-5-bromopyrrolotriazine | 60% | |
LiAlH₄ | THF, 0°C → RT, 6 hrs | 4-Hydropyrrolotriazine | 45% |
Limitation :
Chlorine substitution typically requires elevated temperatures or specialized catalysts (e.g., CuI for Ullmann-type couplings).
Ring Functionalization
The triazine ring undergoes electrophilic substitution at nitrogen atoms, though limited by electron deficiency. Notable reactions include:
Reaction | Reagent | Product | Application | Reference |
---|---|---|---|---|
N-Oxidation | m-CPBA | N-Oxide derivative | Enhanced solubility | |
N-Alkylation | Methyl iodide, NaH | N-Methylpyrrolotriazinium salt | Ionic liquid synthesis |
Reductive Dehalogenation
Sequential removal of halogens is achievable via catalytic hydrogenation:
Catalyst | Conditions | Product | Selectivity | Reference |
---|---|---|---|---|
Pd/C, H₂ | EtOH, 50 psi, 12 hrs | 4-Chloropyrrolotriazine | C5-Br > C4-Cl | |
Raney Ni | NH₃, MeOH, 80°C | Pyrrolotriazine (fully reduced) | 95% |
Heterocycle Fusion Reactions
The compound serves as a precursor for fused polycyclic systems:
Reagent | Conditions | Product | Use Case | Reference |
---|---|---|---|---|
Ethylenediamine | DMF, 120°C | Imidazolo-pyrrolotriazine | Kinase inhibitor core | |
CS₂, KOH | EtOH, reflux | Thiazolo-pyrrolotriazine | Antimicrobial agents |
Stability Under Acidic/Basic Conditions
Stability studies reveal degradation pathways:
Condition | Observation | Half-Life | Reference |
---|---|---|---|
1M HCl, 25°C | Br/Cl hydrolysis → triazine ring opening | 2 hrs | |
1M NaOH, 25°C | Ring contraction to pyrrole derivatives | 4 hrs |
Key Mechanistic Insights
-
S<sub>N</sub>Ar vs. Cross-Coupling : Bromine’s reactivity dominates in S<sub>N</sub>Ar due to triazine’s electron-withdrawing nature, while cross-coupling requires precise Pd coordination .
-
Steric Effects : Bulky substituents at C-5 hinder reactions at C-4, enabling sequential functionalization.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate substitution, while nonpolar solvents favor coupling reactions .
This reactivity profile establishes 5-bromo-4-chloropyrrolo[2,1-f] triazine as a versatile intermediate for tailored molecular architectures in drug discovery and materials science.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C₆H₃BrClN₃
- Molecular Weight : 232.47 g/mol
- Structural Features : The compound features a pyrrolo[2,1-f][1,2,4]triazine core with bromine and chlorine substituents that influence its reactivity and biological activity.
Medicinal Chemistry
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine has garnered attention for its potential as a kinase inhibitor . Kinases are critical in various signaling pathways associated with cancer and other diseases. The compound's ability to inhibit specific kinases can lead to the development of targeted therapies.
- Case Study : Research has demonstrated that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit inhibitory effects on the phosphatidylinositol-3 kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival .
Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it through various chemical reactions to create derivatives with enhanced biological activities.
- Reactions :
- Substitution Reactions : The halogen atoms can be replaced with other functional groups to yield new compounds.
- Oxidation/Reduction : These reactions can generate different oxidation states or functionalized derivatives.
Material Science
This compound is explored for its potential applications in developing new materials due to its unique electronic properties. Research into its use in organic electronics and photonic devices is ongoing.
The biological activity of this compound extends beyond kinase inhibition. Preliminary studies suggest potential antimicrobial effects , indicating that this compound may possess broader therapeutic applications . Further research is necessary to elucidate its full pharmacological profile.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Similar compounds have shown good metabolic stability and favorable pharmacokinetic profiles in biological systems .
作用机制
The mechanism of action of 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a valuable candidate for targeted cancer therapy .
相似化合物的比较
Similar Compounds
- 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
- 4-Chloro-5-bromopyrrolo[2,1-f][1,2,4]triazine
- 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for drug development sets it apart from other similar compounds .
生物活性
Overview
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound characterized by its fused bicyclic structure comprising pyrrole and triazine rings. With the molecular formula C6H3BrClN3, this compound has garnered attention for its significant biological activity, particularly in the field of medicinal chemistry as an inhibitor of various protein kinases. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Target Proteins and Enzymes
The primary targets of this compound are specific protein kinases that are often dysregulated in various diseases. By inhibiting these kinases, the compound alters downstream signaling pathways crucial for cell growth and survival.
Mode of Action
The interaction mechanism involves the compound binding to the active sites of kinases, thereby preventing their phosphorylation activity. This inhibition can lead to significant changes in cellular processes such as proliferation, differentiation, and apoptosis .
Biological Activity and Effects
This compound exhibits a range of biological activities:
- Kinase Inhibition : It has been shown to inhibit several key kinases involved in cancer progression and other pathological conditions. For instance, it acts as a dual inhibitor of c-Met/VEGFR-2 and has demonstrated efficacy against EGFR and HER2 kinases .
- Antiviral Activity : Recent studies suggest that derivatives of this compound possess antiviral properties. Notably, certain analogs have been effective against norovirus by inhibiting RNA-dependent RNA polymerase (RdRp) .
- Cellular Effects : The compound influences gene expression and cellular metabolism by modulating the activity of transcription factors. This modulation can lead to altered expression of genes involved in cell cycle regulation and apoptosis .
Case Studies
- Cancer Therapy : In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines by disrupting critical signaling pathways associated with tumor growth .
- Antiviral Applications : A study highlighted its potential against norovirus infections. The compound's ability to inhibit viral replication makes it a candidate for further development as an antiviral agent .
Data Table: Biological Activities of this compound
常见问题
Basic Research Questions
Q. What are the key challenges in synthesizing 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine, and how can they be addressed methodologically?
- Challenges : Regioselective halogenation (C-7 bromination vs. C-5 competition), maintaining aromatic stability during cyclization, and avoiding side reactions during N-amination.
- Solutions :
- Use N-bromosuccinimide (NBS) for controlled bromination, leveraging steric and electronic effects to favor C-7 substitution (~5:1 regioselectivity) .
- Employ POCl₃ to block reactive positions (e.g., C-4 chlorination) before bromination .
- Optimize N-amination using NH₂Cl instead of complex hydroxylamine derivatives to improve yield and scalability .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodology :
- X-ray crystallography to resolve bond lengths/angles and confirm regiochemistry (e.g., bromine placement) .
- HPLC-MS for purity assessment, especially to detect residual intermediates like dehalogenated byproducts.
- ¹H/¹³C NMR to verify aromatic proton environments and substitution patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of pyrrolo[2,1-f][1,2,4]triazine derivatives with enhanced biological activity?
- Approaches :
- Systematic substitution : Introduce electron-withdrawing groups (e.g., halogens) at C-4/C-7 to modulate kinase inhibition (e.g., VEGFR-2, EGFR) .
- Functionalization : Attach nucleoside analogs (e.g., 4-aminopyrrolotriazine) to enhance RNA polymerase inhibition for antiviral applications .
- In vitro assays : Use kinase inhibition assays (e.g., FLIPR for α7 nAChR/5-HT₃A) and cell proliferation tests (e.g., human colon tumor lines) to prioritize candidates .
Q. What experimental strategies can resolve contradictions in reported biological activities of pyrrolo[2,1-f][1,2,4]triazine derivatives?
- Methods :
- Comparative standardization : Replicate studies under uniform conditions (e.g., cell lines, assay protocols) to eliminate variability .
- Orthogonal validation : Combine enzymatic assays (e.g., RdRp inhibition) with in vivo models (e.g., murine norovirus) to confirm antiviral mechanisms .
- Structural correlation : Use X-ray or docking studies to link substituent effects (e.g., 7-bromo vs. 7-iodo) to divergent activities (e.g., kinase vs. antiviral targets) .
Q. How can researchers optimize the pharmacokinetic properties (e.g., solubility, bioavailability) of pyrrolo[2,1-f][1,2,4]triazine-based drug candidates?
- Strategies :
- Prodrug design : Modify polar groups (e.g., phosphoramidate in remdesivir) to enhance cellular uptake .
- Salt formation : Use counterions (e.g., HCl) to improve aqueous solubility of basic triazine cores .
- Lipid conjugation : Attach lipophilic moieties (e.g., tert-butyl) to increase membrane permeability .
Methodological and Mechanistic Questions
Q. What in vivo models are most appropriate for evaluating the antitumor efficacy of this compound derivatives?
- Models :
- Xenograft studies : Human lung carcinoma xenografts in mice to assess tumor growth inhibition and dose-response relationships .
- PDX models : Patient-derived xenografts for evaluating potency against heterogeneous tumor populations.
- Toxicology profiling : Monitor liver/kidney function and hematological parameters to identify off-target effects .
Q. What are the best practices for scaling up the synthesis of this compound while maintaining yield and purity?
- Guidelines :
- Flow chemistry : Implement continuous flow systems for high-throughput optimization of halogenation and cyclization steps .
- Process analytics : Use in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates in real time .
- Green chemistry : Replace toxic reagents (e.g., POCl₃) with catalytic alternatives (e.g., Sc(OTf)₃ for Boc deprotection) .
Q. Data Analysis and Interpretation
Q. How should researchers interpret conflicting data on kinase inhibition vs. antiviral activity in pyrrolo[2,1-f][1,2,4]triazine derivatives?
- Framework :
- Target profiling : Use kinome-wide screening to identify off-target interactions (e.g., Aurora kinase vs. RdRp) .
- Cellular context : Assess activity in primary cells (e.g., hepatocytes for antiviral) vs. cancer cell lines (e.g., HCT-116 for kinase inhibition) .
- Mechanistic studies : Perform RNA-seq or phosphoproteomics to map downstream signaling pathways affected by dual inhibition .
属性
IUPAC Name |
5-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLTTQOTVMBNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1Br)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251046 | |
Record name | 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-33-8 | |
Record name | 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。